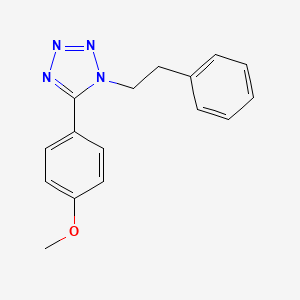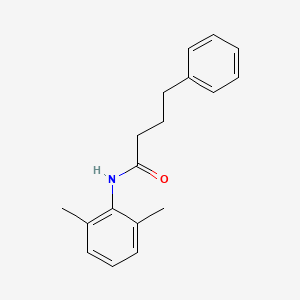![molecular formula C16H19NOS B5727750 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNTX and is a thiomorpholine derivative that has shown promising results in various studies.
作用机制
The mechanism of action of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various signaling pathways. The compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, the compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The compound may also modulate other signaling pathways, which need further investigation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. The compound has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine in lab experiments include its high purity and yield, its well-established synthesis method, and its promising results in various studies. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and duration of treatment for different applications.
未来方向
There are several future directions for the study of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine. One direction is to investigate the compound's potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail and identify its molecular targets. Additionally, studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
This compound is a promising compound that has shown potential applications in various scientific research fields. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Further studies are needed to determine the optimal concentration and duration of treatment, identify the compound's molecular targets, and investigate its potential applications in other diseases. Overall, this compound is a compound that holds great promise for the future of scientific research.
合成方法
The synthesis of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine involves the reaction between 4-methoxy-1-naphthaldehyde and thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification. The synthesis method has been optimized to obtain high purity and yield of the product.
科学研究应用
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Studies have also shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, the compound has shown neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-18-16-7-6-13(12-17-8-10-19-11-9-17)14-4-2-3-5-15(14)16/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIZUXXJMTUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)






![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)